Prop-2-en-1-ol;styrene

Catalog No.
S706005
CAS No.
25119-62-4
M.F
C11H14O
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prop-2-en-1-ol;styrene

CAS Number

25119-62-4

Product Name

Prop-2-en-1-ol;styrene

IUPAC Name

prop-2-en-1-ol;styrene

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C8H8.C3H6O/c1-2-8-6-4-3-5-7-8;1-2-3-4/h2-7H,1H2;2,4H,1,3H2

InChI Key

WXNYILVTTOXAFR-UHFFFAOYSA-N

SMILES

C=CCO.C=CC1=CC=CC=C1

Canonical SMILES

C=CCO.C=CC1=CC=CC=C1

Prop-2-en-1-ol;styrene, also known as allyl styrene, is a compound featuring both an allyl alcohol and a styrene moiety. The chemical formula for this compound is C₉H₁₀O, which indicates the presence of nine carbon atoms, ten hydrogen atoms, and one oxygen atom. This compound is characterized by its unsaturated double bond in the allyl group and the aromatic ring from the styrene part. It appears as a colorless to pale yellow liquid with a pleasant odor, commonly used in various industrial applications.

As research on SA copolymers is limited, there is no established information regarding a specific mechanism of action in a biological system or interaction with other compounds.

  • Allyl alcohol is a flammable liquid with irritating and toxic properties [].
  • Styrene is also flammable and can irritate skin and eyes upon exposure [].

Material Properties and Characterization:

-Propen-1-ol, polymer with ethenylbenzene, also known as styrene-allyl alcohol copolymer (SAAC), is a versatile material with unique properties that have attracted interest in various scientific research fields.

  • Synthesis and Compositional Analysis

    SAAC can be synthesized through various methods, including free radical polymerization and controlled radical polymerization techniques. The specific composition of the copolymer, which refers to the ratio of styrene and allyl alcohol units, can be tailored to achieve desired properties. Techniques like nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy are employed to characterize the copolymer's composition and structure.

  • Thermal and Mechanical Properties

    SAAC exhibits good thermal stability, with a glass transition temperature (Tg) dependent on the styrene-to-allyl alcohol ratio. Additionally, SAAC possesses tunable mechanical properties, ranging from rigid to elastomeric, depending on the composition and crosslinking density. These properties make SAAC a potential candidate for various applications, including coatings, adhesives, and engineering materials.

Biomedical Applications:

Research has explored the potential of SAAC in various biomedical applications due to its biocompatibility and unique properties.

  • Drug Delivery

    SAAC nanoparticles have been investigated as drug delivery carriers due to their ability to encapsulate therapeutic agents and controlled release properties.

  • Tissue Engineering

    The tunable properties of SAAC make it a promising candidate for tissue engineering scaffolds, providing mechanical support and promoting cell adhesion and proliferation.

  • Dental Applications

    SAAC has been explored for use in dental restorations due to its biocompatibility, mechanical strength, and adhesion properties.

Other Research Areas:

SAAC is also being investigated in other research areas, including:

  • Membranes

    SAAC membranes are being studied for their potential applications in separation processes, such as water filtration and gas separation, due to their tunable pore size and selective permeability.

  • Catalysis

    SAAC-based materials are being explored as catalyst supports due to their stability and ability to incorporate functional groups.

Due to its functional groups:

  • Polymerization: The compound can participate in free radical polymerization, forming poly(styrene-co-allyl alcohol), which has applications in thermosetting materials .
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Ether Formation: The allyl alcohol can react with alcohols to form ethers through dehydration reactions.
  • Addition Reactions: The double bond in the allyl group allows for electrophilic addition reactions with halogens and hydrogen halides.

The synthesis of prop-2-en-1-ol;styrene can be achieved through several methods:

  • Allylation of Styrene: This method involves the reaction of styrene with allyl bromide in the presence of a base to yield prop-2-en-1-ol;styrene.
  • Dehydrogenation of Allyl Alcohol: Allyl alcohol can be dehydrogenated to form prop-2-en-1-ol;styrene under specific catalytic conditions.
  • Co-polymerization: Prop-2-en-1-ol;styrene can also be produced through the co-polymerization of styrene and allyl alcohol under controlled conditions to yield specific polymer structures.

Prop-2-en-1-ol;styrene finds diverse applications across various industries:

  • Polymer Industry: It is primarily used in the production of copolymers and resins, particularly in thermosetting applications.
  • Adhesives and Sealants: Due to its reactive nature, it serves as a key component in formulating adhesives and sealants.
  • Coatings: The compound is utilized in producing coatings that require flexibility and durability.

Studies on interaction mechanisms involving prop-2-en-1-ol;styrene often focus on its reactivity with other monomers during polymerization processes. Understanding these interactions is crucial for optimizing reaction conditions and improving product performance. For instance, investigations into its copolymerization behavior have highlighted how varying ratios of allyl styrene and other monomers affect the thermal and mechanical properties of the resulting polymers .

Several compounds share structural similarities with prop-2-en-1-ol;styrene. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
StyreneAromatic hydrocarbonSimple structure; widely used in plastics
Allyl AlcoholPrimary alcoholContains only an alcohol functional group
3-Hydroxypropyl MethacrylateMethacrylate esterUsed in acrylic polymers; contains methacrylate group
Vinyl AlcoholEnol formLess stable than prop-2-en-1-ol; styrenes are more reactive

Prop-2-en-1-ol;styrene stands out due to its dual functionality as both an alcohol and an aromatic compound, allowing for versatile applications in polymer chemistry that are not possible with simpler compounds like styrene or allyl alcohol alone.

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 453 of 454 companies (only ~ 0.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

General Manufacturing Information

2-Propen-1-ol, polymer with ethenylbenzene: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2024-04-14

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